molecular formula C11H15ClFNO2 B2603351 2-(4-Fluoro-2-methoxyphenyl)morpholine;hydrochloride CAS No. 2248324-44-7

2-(4-Fluoro-2-methoxyphenyl)morpholine;hydrochloride

Cat. No.: B2603351
CAS No.: 2248324-44-7
M. Wt: 247.69
InChI Key: MQTICUVBCKTELJ-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-2-methoxyphenyl)morpholine;hydrochloride” is a chemical compound with the CAS Number: 2248324-44-7 . It has a molecular weight of 247.7 . The IUPAC name for this compound is 2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-14-10-6-8(12)2-3-9(10)11-7-13-4-5-15-11;/h2-3,6,11,13H,4-5,7H2,1H3;1H . This indicates the presence of a morpholine ring substituted with a 4-fluoro-2-methoxyphenyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesis Techniques : A range of synthesis techniques have been developed for compounds similar to 2-(4-Fluoro-2-methoxyphenyl)morpholine; hydrochloride. For instance, synthesis of related morpholine derivatives involves cyclization reactions, reduction, and acidification, with a focus on optimizing yield and reaction conditions (Tan Bin, 2011).
    • Characterization : These compounds are often characterized using technologies like IR, 1H NMR, and MS, to confirm their structural properties (Zhang Fuli, 2012).
  • Pharmaceutical Applications :

    • Antidepressant Activities : Some morpholine derivatives have shown potential in antidepressant activities. For example, specific compounds have been tested using mice forced swimming tests to evaluate their efficacy (Tao Yuan, 2012).
    • Antitumor Agents : Research has also focused on the development of morpholine derivatives as potent antitumor agents. These compounds have been evaluated for cytotoxic activity against various tumor cell lines, with some showing significant inhibitory activity (Li-Chen Chou et al., 2010).
  • Material Science Applications :

    • Fluorophores : Certain morpholine derivatives exhibit high fluorescence quantum yields, making them suitable for applications as fluorophores in material sciences (Masayori Hagimori et al., 2019).
  • Chemical Properties and Interactions :

    • Intermolecular Interactions : Research has been conducted to understand the intermolecular interactions of morpholine derivatives, which is crucial for their potential applications in various chemical processes (R. Shukla et al., 2014).
  • Biological Activities :

    • Larvicidal Activity : Some morpholine derivatives have been evaluated for larvicidal activity against various larvae, showing significant potential in pest control (S. Gorle et al., 2016).
    • α-Glucosidase Inhibition : These compounds have also been studied for their α-glucosidase inhibitory potential, which is relevant in the treatment of diseases like diabetes (E. Menteşe et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-10-6-8(12)2-3-9(10)11-7-13-4-5-15-11;/h2-3,6,11,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTICUVBCKTELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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